1-ethyl-1H-pyrazol-4-amine chemical properties
1-ethyl-1H-pyrazol-4-amine chemical properties
An In-depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
Introduction
1-ethyl-1H-pyrazol-4-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a member of the aminopyrazole class, it belongs to a scaffold that is considered "privileged" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Pyrazole-containing molecules exhibit a wide range of activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][4]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-ethyl-1H-pyrazol-4-amine. It is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted pyrazoles as key intermediates in the design and synthesis of novel chemical entities. The strategic placement of the amino group at the C4 position and the ethyl group at the N1 position offers a unique combination of reactivity and physicochemical properties, making it a versatile scaffold for library synthesis and lead optimization.[1][5]
Part 1: Physicochemical & Spectroscopic Profile
The fundamental chemical and physical properties of a compound are critical for its application in synthesis and drug design. These parameters influence reaction conditions, purification strategies, and the compound's pharmacokinetic profile.
Core Chemical Properties
The key identifiers and computed physicochemical properties for 1-ethyl-1H-pyrazol-4-amine are summarized below. This data is essential for molecular modeling, purity assessment, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 1-ethylpyrazol-4-amine | [6] |
| CAS Number | 876343-24-7 | [6][7] |
| Molecular Formula | C₅H₉N₃ | [6][7] |
| Molecular Weight | 111.15 g/mol | [6][7] |
| Exact Mass | 111.079647300 Da | [6] |
| Physical Form | Solid (often as hydrochloride salt) | |
| XLogP3 (Predicted) | -0.1 | [6] |
| Topological Polar Surface Area | 43.8 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Rationale for Importance: The molecular weight and formula are fundamental for stoichiometric calculations in reaction planning. The XLogP3 value, a measure of lipophilicity, suggests good aqueous solubility, a desirable trait for drug candidates.[8] The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and brain penetration.
Spectroscopic Signature
Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral characteristics for 1-ethyl-1H-pyrazol-4-amine are derived from its functional groups and general principles of spectroscopy for amines and aromatic heterocycles.[9][10]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₂- (ethyl) | ~4.0 ppm (quartet) | Deshielded by adjacent pyrazole nitrogen. |
| -CH₃ (ethyl) | ~1.4 ppm (triplet) | Standard aliphatic triplet coupled to -CH₂-. | |
| Pyrazole H (C3, C5) | ~7.0 - 7.5 ppm (singlets) | Protons on the aromatic pyrazole ring. | |
| -NH₂ | ~2.0 - 5.0 ppm (broad singlet) | Exchangeable protons; shift is concentration-dependent.[10] | |
| ¹³C NMR | -CH₂- (ethyl) | ~45 ppm | Aliphatic carbon attached to a heteroatom. |
| -CH₃ (ethyl) | ~15 ppm | Standard aliphatic carbon. | |
| Pyrazole C (C3, C4, C5) | ~110 - 140 ppm | Aromatic carbons within the heterocyclic ring. | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of a primary amine.[9][10] |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |
| N-H Bend | 1580-1650 cm⁻¹ | Scissoring vibration of the primary amine.[9] | |
| C=C, C=N Stretch | 1450-1600 cm⁻¹ | Aromatic ring stretching of the pyrazole core. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 111 | Corresponds to the exact mass of the molecule. |
| Key Fragment | m/z = 83 | Loss of the ethyl group ([M-28]⁺). |
Part 2: Synthesis and Characterization Workflow
The synthesis of 4-aminopyrazoles can be achieved through several established routes, most commonly via the reduction of a 4-nitro or 4-azopyrazole precursor.[11] This approach is favored for its reliability and the commercial availability of starting materials.
Proposed Synthetic Pathway
The following diagram illustrates a robust two-step workflow for the laboratory-scale synthesis of 1-ethyl-1H-pyrazol-4-amine, starting from the commercially available 1-ethyl-4-nitro-1H-pyrazole.
Caption: Synthetic workflow for 1-ethyl-1H-pyrazol-4-amine.
Experimental Protocol: Nitro Group Reduction
This protocol details the reduction of 1-ethyl-4-nitro-1H-pyrazole. The use of tin(II) chloride is a classic and effective method for converting aromatic nitro compounds to amines.
Materials:
-
1-ethyl-4-nitro-1H-pyrazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH), 10 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-ethyl-4-nitro-1H-pyrazole (1.0 eq) and ethanol (approx. 0.2 M concentration). Stir to dissolve.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. A mild exotherm may be observed.
-
Initiation: Carefully add a few drops of concentrated HCl. The reaction is often initiated by the catalytic acid, and the mixture may become warm.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Causality: The elevated temperature is required to overcome the activation energy for the multi-step reduction of the nitro group by SnCl₂.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M NaOH solution to basify the mixture to pH > 10.
-
Trustworthiness: This step is critical. It neutralizes the HCl and the Lewis acidic tin salts, precipitating tin hydroxides and liberating the free amine product. The mixture will become a thick white slurry.
-
-
Extraction: Filter the slurry through a pad of celite to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the final product.
Part 3: Chemical Reactivity and Derivatization
1-ethyl-1H-pyrazol-4-amine possesses two primary sites of reactivity: the nucleophilic C4-amino group and the aromatic pyrazole ring. This dual reactivity makes it a versatile intermediate for building molecular complexity.
N-Acylation
The primary amine is strongly nucleophilic and readily reacts with electrophiles such as acid chlorides and anhydrides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Caption: Reaction pathway for the N-acylation of the amine.
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acetyl chloride. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Reactions at the Pyrazole Ring
While the C4-amino group is the most reactive site towards electrophiles, the pyrazole ring itself can undergo substitution, although it is generally deactivated by the electron-donating amine. Halogenation at the C5 position can be achieved under specific conditions, providing a handle for subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[5] This strategy is invaluable for installing aryl or heteroaryl groups, which are common motifs in drug molecules.
Part 4: Safety and Handling
Proper safety protocols are mandatory when working with 1-ethyl-1H-pyrazol-4-amine and related heterocyclic amines.
-
Hazard Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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A representative scheme for the synthesis of a 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
General schemes for the synthesis of N-acyl and N-sulfonyl derivatives.
A two-step strategy to enable Suzuki-Miyaura coupling at the C4-position.
